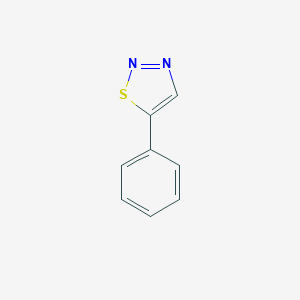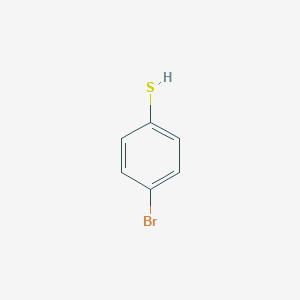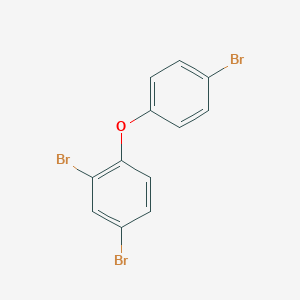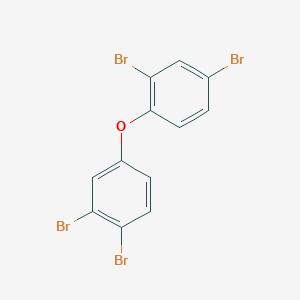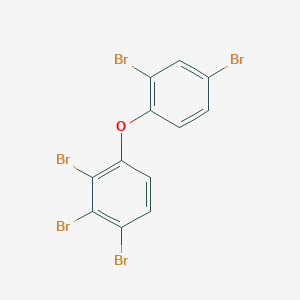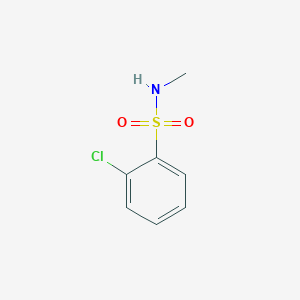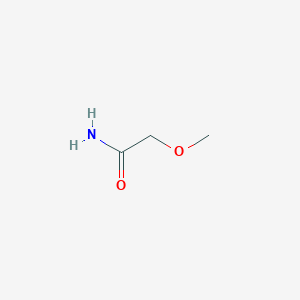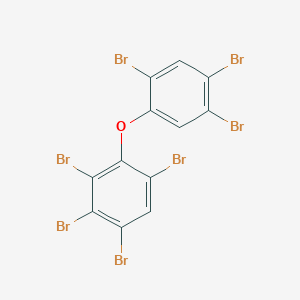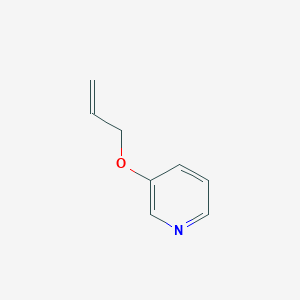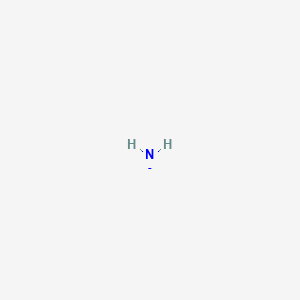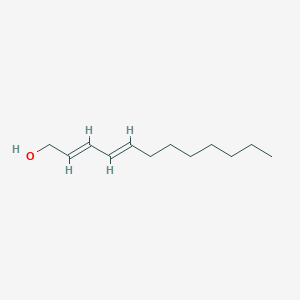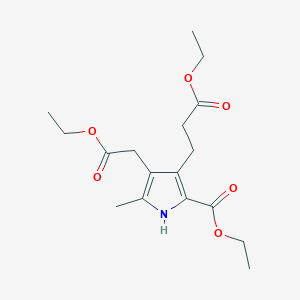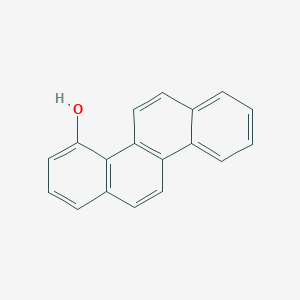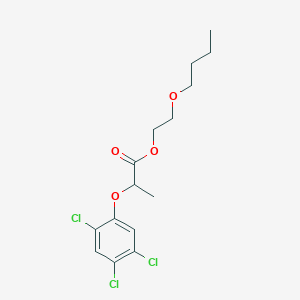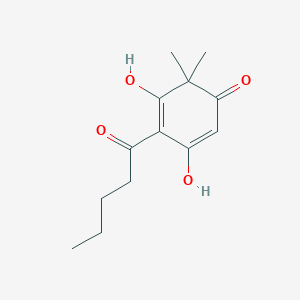
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one, commonly known as DHM, is a natural flavonoid found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been used in traditional medicine for centuries to treat hangovers, liver disease, and other ailments. In recent years, DHM has gained attention for its potential therapeutic applications in various fields of scientific research.
作用機序
DHM exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for metabolizing alcohol in the liver. By inhibiting ALDH, DHM can reduce the accumulation of toxic byproducts of alcohol metabolism, thereby protecting the liver from damage.
DHM has also been shown to modulate the activity of various neurotransmitters in the brain, including GABA and glutamate. By modulating these neurotransmitters, DHM can reduce anxiety and depression symptoms.
生化学的および生理学的効果
DHM has been shown to have various biochemical and physiological effects in the body. In animal studies, DHM has been shown to reduce liver damage caused by alcohol and other toxins. DHM has also been shown to reduce anxiety and depression symptoms in animal models.
実験室実験の利点と制限
DHM has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized in the lab. DHM is also relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, DHM also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. DHM is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on DHM. One area of interest is the development of DHM-based therapies for the treatment of liver disease and alcoholism. Another area of interest is the development of DHM-based therapies for the treatment of anxiety and depression.
Other potential future directions include the study of DHM's effects on other neurotransmitters in the brain, as well as its potential use in the treatment of other diseases and disorders. Overall, DHM is a promising compound with a wide range of potential therapeutic applications in various fields of scientific research.
合成法
DHM can be extracted from the bark, leaves, and fruit of the Hovenia dulcis tree. However, the most common method of synthesis involves the use of chemical reactions. One such method involves the reaction of 2,4-pentanedione with 2,6-dimethylphenol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DHM.
科学的研究の応用
DHM has been studied extensively for its potential therapeutic effects in various fields of scientific research. In the field of medicine, DHM has been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins and other harmful substances. DHM has also been studied for its potential use in the treatment of alcoholism and alcohol-related liver disease.
In the field of neuroscience, DHM has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. DHM has also been studied for its potential use in the treatment of anxiety and depression.
特性
CAS番号 |
19051-49-1 |
|---|---|
製品名 |
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
3,5-dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H18O4/c1-4-5-6-8(14)11-9(15)7-10(16)13(2,3)12(11)17/h7,15,17H,4-6H2,1-3H3 |
InChIキー |
NRMNDJSDOFWISH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
正規SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



